4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-23-11-13-10-16(24-17-14(19)8-5-9-15(17)20)22-18(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVOXGWYLYOWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,6-Dichlorophenylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a 2,6-dichlorophenylthiol reacts with a suitable leaving group on the pyrimidine ring.
Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced using a methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Phenyl Group: The phenyl group is typically added via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, potentially leading to the formation of dihydropyrimidines or reduced phenyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho to the sulfur atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, bases like triethylamine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and reduced phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine. For instance, derivatives of pyrimidine have shown effectiveness as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds demonstrated significant inhibition of tumor growth and angiogenesis in various cancer models .
Case Study: VEGFR-2 Inhibition
A study synthesized several pyrimidine derivatives as VEGFR-2 inhibitors, with some exhibiting potency significantly greater than standard treatments. For example, certain derivatives were found to be 100-fold more potent than the standard semaxanib in inhibiting VEGFR-2 activity .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Research indicates that similar compounds can act as enzyme inhibitors, affecting processes such as cell proliferation and survival.
Case Study: Enzyme Interaction
Research into related pyrimidine compounds has shown that they can inhibit key enzymes in cancer cell lines, leading to apoptosis and reduced cell viability. This mechanism highlights their potential as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Pharmacological Insights
The pharmacological profile of this compound suggests a multifaceted mechanism of action. Its ability to modulate receptor activity and inhibit enzymatic functions positions it as a candidate for further development in treating malignancies.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Features
Pyrimidine derivatives vary widely in biological activity and physicochemical properties based on substituent patterns. Below is a comparison of key compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Substituent Flexibility :
- The methoxymethyl group in the target compound introduces conformational flexibility, contrasting with rigid substituents like trifluoromethyl () or fused pyrido rings (). This flexibility may enhance binding to targets requiring induced-fit interactions.
- The sulfanyl group in the target compound and ’s derivative facilitates sulfur-mediated hydrogen bonding or hydrophobic interactions, which can influence solubility and target affinity .
Electronic Effects: Chlorine atoms (electron-withdrawing) in the 2,6-dichlorophenyl group (target compound) may enhance electrophilic character, whereas methoxymethyl (electron-donating) could increase nucleophilicity at the 6-position.
Biological Activity: The pyrido[2,3-d]pyrimidinone derivatives in show specific WEE2 kinase inhibition, attributed to their fused-ring systems and amino substituents . The target compound’s lack of a fused ring may limit similar activity but could offer selectivity for other targets. ’s dione derivative exhibits antiviral activity, likely due to hydrogen bonding via its ketone groups. The target compound’s absence of dione moieties suggests divergent therapeutic applications .
Molecular Interactions and Stability
Crystallographic data from and highlight how substituents influence molecular packing:
- 4,6-Dichloro-5-methoxypyrimidine () : Cl···N interactions (3.094–3.100 Å) stabilize its crystal lattice, a feature absent in the target compound due to its bulkier sulfanyl group .
- 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione () : Intramolecular C–H···S bonds and intermolecular N–H···O interactions create a stable 3D framework. The target compound’s methoxymethyl group may instead participate in C–H···O interactions, altering solubility .
Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group () increases lipophilicity, enhancing membrane permeability compared to the target compound’s methoxymethyl group .
- Metabolic Stability : Sulfanyl groups (target compound, ) are prone to oxidation, whereas chlorinated aryl groups () resist metabolic degradation .
Biological Activity
4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C18H14Cl2N2OS
- Molecular Weight : 377.29 g/mol
- CAS Number : 123456789 (for illustration)
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notable mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) :
-
Antitumor Activity :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) cells. The IC50 values indicate potent activity, often comparable to established chemotherapeutic agents like doxorubicin .
- Mechanistic Studies :
Biological Activity Data
| Activity | IC50 Value | Cell Line | Effect |
|---|---|---|---|
| CDK2 Inhibition | 0.004 μM | HCT116 | G2/M phase arrest |
| CDK9 Inhibition | 0.009 μM | HCT116 | Induction of apoptosis |
| Cytotoxicity | 10 μM | MCF7 | Significant cell death |
| Cytotoxicity | 20 μM | MCF10A | Minimal effect on normal cells |
Case Studies
- Case Study in Cancer Models :
- Combination Therapy :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine, and what analytical techniques are used for structural confirmation?
- Methodology :
-
Synthesis : Multi-step protocols involving nucleophilic substitution at the pyrimidine core. For example, coupling 2,6-dichlorothiophenol with a pre-functionalized pyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
-
Analytical Confirmation :
-
NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxymethyl group at C6, dichlorophenylsulfanyl at C4) .
-
Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
-
X-ray Crystallography : Resolve spatial arrangement (e.g., dihedral angles between pyrimidine and phenyl rings) and intermolecular interactions (e.g., weak C–H⋯π bonds) .
- Data Table :
| Analytical Method | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.45 (s, OCH₂OCH₃), δ 7.20–7.80 (aromatic protons) |
| X-ray Diffraction | Dihedral angle: 12.8° (pyrimidine vs. C2-phenyl), 86.1° (C5-substituent) |
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
- Methodology :
- Crystallization : Slow evaporation from acetone or DCM/hexane mixtures.
- X-ray Analysis : Single-crystal diffraction (Mo-Kα radiation) to resolve atomic positions. Intramolecular N–H⋯N hydrogen bonds (e.g., six-membered ring closure) and weak C–H⋯O/π interactions stabilize the lattice .
- Key Findings :
- Hydrogen Bonding : N4–H4⋯N5 (2.02 Å) stabilizes the pyrimidine core.
- Packing Forces : Methoxymethyl groups participate in C–H⋯O interactions (2.45 Å), forming polymeric chains .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound, considering variables like temperature and catalyst concentration?
- Methodology :
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., reaction time, solvent polarity, base strength).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships (e.g., temperature vs. yield).
- Case Study : For similar pyrimidines, optimizing Suzuki-Miyaura coupling via DoE reduced side products by 40% .
- Data Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 80–90 | +25% (vs. 60°C) |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15% (vs. 2 mol%) |
| Reaction Time (h) | 12–14 | Plateau beyond 14h |
Q. What computational approaches are used to predict the reactivity and interaction mechanisms of this pyrimidine derivative with biological targets?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to map electron density (e.g., Fukui indices for nucleophilic/electrophilic sites).
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., docking to kinase domains using AutoDock Vina).
- Case Study : ICReDD’s workflow integrates DFT-predicted reaction paths with experimental validation, reducing optimization cycles by 50% .
- Key Insights :
- The dichlorophenylsulfanyl group enhances π-stacking with hydrophobic pockets (e.g., EGFR kinase).
- Methoxymethyl side chain flexibility improves solubility without steric hindrance .
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., fluorophenyl or methylsulfonyl variants) and test under standardized assays .
- Statistical Analysis : Use ANOVA to identify confounding variables (e.g., cell line heterogeneity, solvent effects).
- Meta-Analysis : Aggregate data from multiple studies to isolate structure-activity trends (e.g., dichloro substitution correlates with anti-inflammatory potency) .
- Data Table :
| Analog | Activity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|
| 4-(2,6-Dichlorophenylsulfanyl) | 0.45 ± 0.02 | Optimal Cl positioning |
| 4-(4-Fluorophenylsulfanyl) | 1.20 ± 0.15 | Reduced hydrophobic fit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
